1-(3-Fluoro-2-methoxybenzyl)-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-methoxybenzyl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl moiety, which is further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-methoxybenzyl)-3-methylpiperazine typically involves the reaction of 3-fluoro-2-methoxybenzyl chloride with 3-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-2-methoxybenzyl)-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The benzyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: 3-Fluoro-2-methoxybenzaldehyde or 3-fluoro-2-methoxybenzoic acid.
Reduction: 1-(2-Methoxybenzyl)-3-methylpiperazine.
Substitution: 1-(3-Fluoro-2-methoxy-5-nitrobenzyl)-3-methylpiperazine or 1-(3-Fluoro-2-methoxy-5-chlorobenzyl)-3-methylpiperazine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-methoxybenzyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and methoxy group play a crucial role in modulating the compound’s binding affinity and selectivity. The piperazine ring can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-(3-Fluoro-2-methoxybenzyl)piperazine: Lacks the methyl group on the piperazine ring.
1-(3-Fluoro-2-methoxyphenyl)piperazine: The benzyl moiety is replaced by a phenyl group.
1-(3-Fluoro-2-methoxybenzyl)-4-methylpiperazine: The methyl group is on the 4-position of the piperazine ring.
Uniqueness: 1-(3-Fluoro-2-methoxybenzyl)-3-methylpiperazine is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the methyl group on the piperazine ring also differentiates it from other similar compounds, potentially leading to distinct pharmacological properties.
Properties
IUPAC Name |
1-[(3-fluoro-2-methoxyphenyl)methyl]-3-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-10-8-16(7-6-15-10)9-11-4-3-5-12(14)13(11)17-2/h3-5,10,15H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBGRIZWGVUCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=C(C(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.